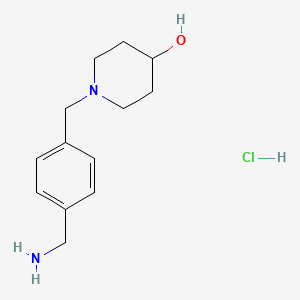

1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride

CAS No.: 1361118-72-0

Cat. No.: VC2940285

Molecular Formula: C13H21ClN2O

Molecular Weight: 256.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361118-72-0 |

|---|---|

| Molecular Formula | C13H21ClN2O |

| Molecular Weight | 256.77 g/mol |

| IUPAC Name | 1-[[4-(aminomethyl)phenyl]methyl]piperidin-4-ol;hydrochloride |

| Standard InChI | InChI=1S/C13H20N2O.ClH/c14-9-11-1-3-12(4-2-11)10-15-7-5-13(16)6-8-15;/h1-4,13,16H,5-10,14H2;1H |

| Standard InChI Key | VWJMWVSVKKIPPF-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1O)CC2=CC=C(C=C2)CN.Cl |

| Canonical SMILES | C1CN(CCC1O)CC2=CC=C(C=C2)CN.Cl |

Introduction

Chemical Structure and Properties

1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride, also known as 4-(aminomethyl)-1-benzylpiperidin-4-ol hydrochloride, is characterized by a piperidine ring with both a hydroxyl group and an aminomethyl group attached to its structure. This unique arrangement of functional groups contributes significantly to its chemical versatility and potential biological activities.

Structural Characteristics

The compound features a piperidine ring as its core structure with several key functional groups:

-

A hydroxyl group attached to the piperidine ring

-

An aminomethyl benzyl group connected to the nitrogen of the piperidine ring

-

The hydrochloride salt form, which enhances its stability and solubility

This arrangement of functional groups creates a molecule with multiple reactive sites, making it particularly valuable in the development of more complex chemical structures. The presence of both basic and nucleophilic centers within the molecule enables diverse chemical transformations, expanding its utility in synthetic chemistry applications.

Physical and Chemical Properties

The physical and chemical properties of 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride are crucial for understanding its behavior in various environments and applications. Based on available data, the key properties of this compound are presented in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C13H21ClN2O |

| Molecular Weight | 256.77 g/mol |

| CAS Number | 1361118-72-0 |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

| State at Room Temperature | Solid |

| IUPAC Name | 1-[[4-(aminomethyl)phenyl]methyl]piperidin-4-ol;hydrochloride |

The hydrochloride salt form of this compound offers significant advantages in terms of stability and solubility compared to its free base form. This enhanced solubility is particularly advantageous in research applications where aqueous solutions are frequently utilized. The crystalline nature of the compound also facilitates its handling, storage, and precise measurement in laboratory settings.

Synthesis and Production Methods

The synthesis of 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride typically involves multiple reaction steps that must be carefully controlled to ensure high yield and purity. Industrial production methods have been developed to optimize these processes for commercial applications.

Industrial Production

At the industrial scale, the production of 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride typically employs large-scale batch or continuous processes that have been optimized for efficiency and cost-effectiveness. These methods often include:

-

Scaled-up versions of laboratory procedures with modifications for industrial equipment

-

Continuous flow chemistry techniques for certain reaction steps

-

Specialized purification methods such as recrystallization or chromatography to achieve the desired product quality

Applications in Research

1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride has found significant utility in various research domains, particularly in medicinal chemistry and organic synthesis. Its versatile structure makes it a valuable starting material for the development of more complex molecules with potential biological activities.

Organic Synthesis Applications

Beyond medicinal chemistry, 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride plays a significant role in broader organic synthesis applications. Its functionality allows chemists to:

-

Utilize it as a scaffold for building more complex molecular architectures

-

Employ it in the development of new synthetic methodologies

-

Incorporate its structural elements into compounds designed for specific chemical properties

The diverse reactivity profile of this compound, stemming from its multiple functional groups, makes it particularly valuable in exploratory chemistry where novel compounds with unique properties are being investigated. Its hydrochloride salt form provides practical advantages in handling and solubility, further enhancing its utility in synthetic applications.

Chemical Reactivity

The chemical reactivity of 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride is largely determined by the functional groups present in its structure. Understanding these reactivity patterns is essential for researchers looking to utilize this compound in synthetic pathways.

Functional Group Reactivity

The compound exhibits several distinct reactive sites that can participate in various chemical transformations:

-

The hydroxyl group at the 4-position of the piperidine ring can undergo oxidation, esterification, and other transformations typical of secondary alcohols.

-

The primary amine group of the aminomethyl functionality can participate in numerous reactions, including:

-

Nucleophilic substitution

-

Amide formation

-

Imine/Schiff base formation

-

Reductive amination

-

-

The piperidine nitrogen, although already substituted, can potentially participate in quaternization reactions

This multi-faceted reactivity profile enables chemists to selectively modify the compound at specific positions, creating derivatives with tailored properties for particular applications. The ability to perform sequential transformations at different sites within the molecule further enhances its synthetic utility.

Stability Considerations

As the hydrochloride salt, 1-(4-Aminomethyl-benzyl)-piperidin-4-ol demonstrates enhanced stability compared to its free base form. This improved stability is particularly important for:

-

Long-term storage under laboratory conditions

-

Resistance to oxidation and other degradation pathways

-

Consistent behavior in reaction systems

The salt form also affects the compound's solubility profile, making it more soluble in polar solvents including water. This property is advantageous in many research contexts where aqueous reaction media are preferred or required. Understanding the stability characteristics of this compound is crucial for researchers planning extended synthetic sequences or considering its incorporation into formulated products.

Comparison with Related Compounds

To better understand the unique properties and applications of 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride, it is valuable to compare it with structurally related compounds.

Structural Analogs

Several compounds share structural similarities with 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride, including:

-

1-Benzylpiperidin-4-ol (CAS: 4727-72-4): A simpler analog lacking the aminomethyl group, with a molecular weight of 191.27 g/mol

-

4-(Aminomethyl)-1-methyl-piperidin-4-ol: A related compound with a methyl group instead of the benzyl group attached to the piperidine nitrogen

-

Other substituted piperidine derivatives that share the core piperidine-4-ol structure but differ in the substituents attached to the piperidine nitrogen or other positions

These structural relationships highlight the modular nature of piperidine chemistry, where various functional groups can be introduced to create compounds with specific properties. The unique combination of features in 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride distinguishes it from these related compounds and contributes to its specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume